

Ethyl 5-oxo-L-proline safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-oxo-L-proline*

Cat. No.: *B022160*

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **Ethyl 5-oxo-L-proline**

This document provides a comprehensive technical overview of the safety protocols and handling procedures for **Ethyl 5-oxo-L-proline**. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. The guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of informed caution and experimental integrity.

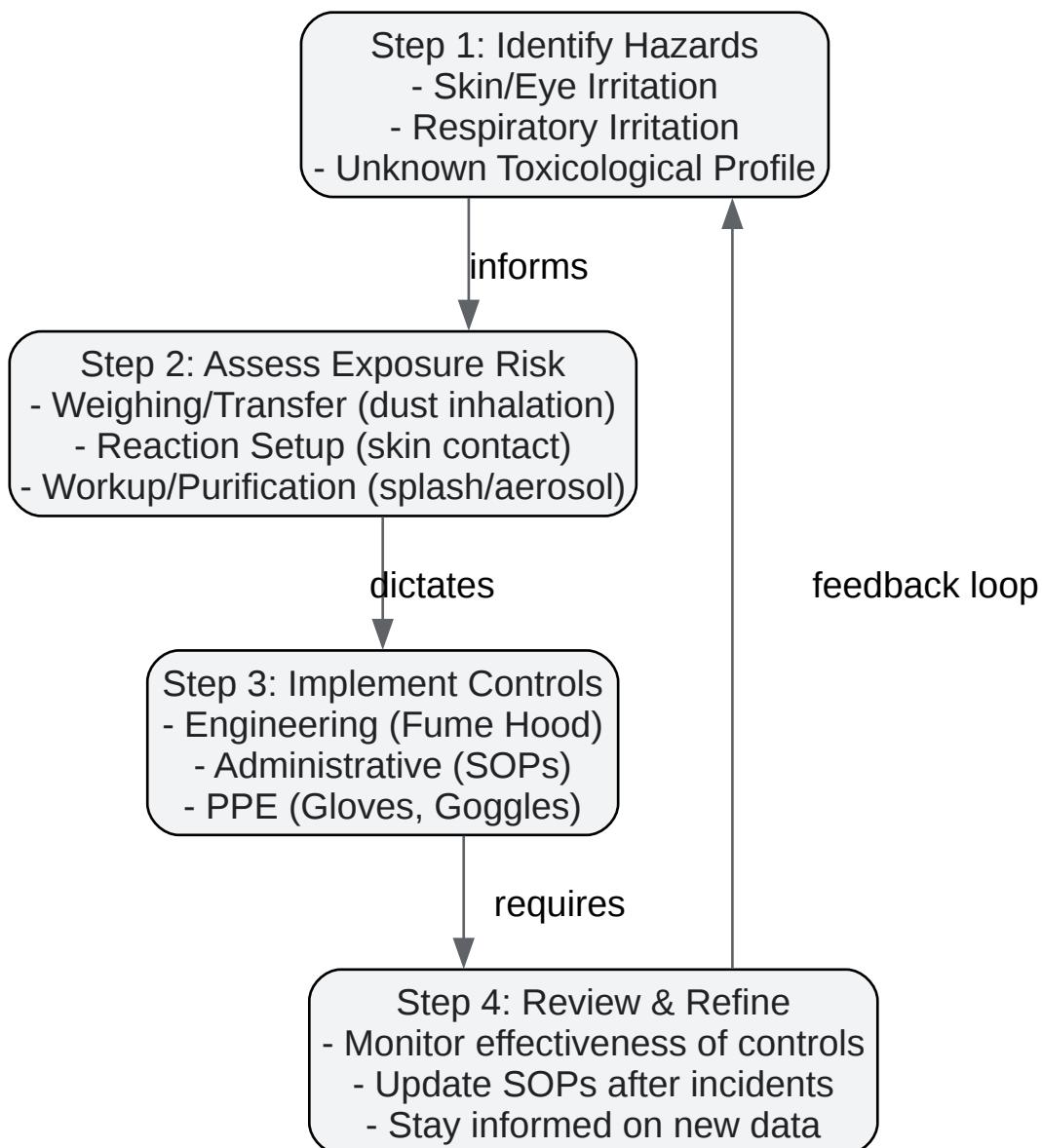
Introduction to **Ethyl 5-oxo-L-proline**

Ethyl 5-oxo-L-proline, an ethyl ester derivative of pyroglutamic acid, is a valuable chiral building block and intermediate in complex organic synthesis.^[1] Its molecular structure, featuring a pyrrolidine ring with both a lactam and an ethyl ester functional group, makes it a versatile starting material in the development of pharmaceuticals and other bioactive molecules.^{[1][2]} The compound typically presents as a colorless solid with a faint, characteristic odor, and it is soluble in organic solvents like alcohols and esters but insoluble in water.^[1] Given its application in sensitive research and development environments, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring personnel safety and experimental success.

Section 1: Chemical and Physical Identity

Accurate identification is the foundation of chemical safety. The following table summarizes the key identifiers and physicochemical properties of **Ethyl 5-oxo-L-proline**.

Property	Value	Source(s)
IUPAC Name	ethyl (2S)-5-oxopyrrolidine-2-carboxylate	[3] [4]
Common Synonyms	(S)-5-Oxoproline ethyl ester, L-Pyroglutamic acid ethyl ester	[3] [5]
CAS Number	7149-65-7	[3] [4]
Molecular Formula	C ₇ H ₁₁ NO ₃	[1] [2] [3]
Molecular Weight	157.17 g/mol	[1] [2]
Physical State	Solid	[2]
Melting Point	54 °C	[1] [2]
Boiling Point	137-140 °C at 0.45 Torr; 312.7 °C at 760 mmHg	[1] [2]
Flash Point	142.9 °C	[1] [2]
Density	~1.16 - 1.2 g/cm ³	[1] [2]
Solubility	Insoluble in water; Soluble in organic solvents.	[1]


Section 2: Hazard Identification and Risk Assessment

While some sources indicate that **Ethyl 5-oxo-L-proline** is not classified as a hazardous substance, aggregated data from multiple suppliers suggests potential hazards that must be addressed.[\[6\]](#) The toxicological properties have not been thoroughly investigated, a critical fact that necessitates handling the compound with a higher degree of caution than its formal classification might imply.[\[6\]](#)

The available GHS hazard information is summarized below. The precautionary principle dictates that in the absence of comprehensive data, protective measures should be based on the potential hazards identified.

Hazard Class	Hazard Statement	GHS Code	Source(s)
Skin Irritation	Causes skin irritation	H315	[7] [8]
Eye Irritation	Causes serious eye irritation	H319	[7] [8]
Specific Target Organ Toxicity	May cause respiratory irritation	H335	[7] [8]

A systematic approach to risk assessment is essential before any experimental work begins. This involves identifying the potential hazards, assessing the likelihood of exposure during specific procedures, and implementing robust control measures.

[Click to download full resolution via product page](#)

Figure 1: Risk Assessment Workflow for Handling **Ethyl 5-oxo-L-proline**.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for minimizing exposure and maintaining the chemical's integrity.

Handling:

- Ventilation: Always handle **Ethyl 5-oxo-L-proline** inside a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3][7] This is especially critical when transferring the solid or working with solutions.
- Dust Minimization: Avoid actions that generate dust, such as crushing or vigorous scraping. [3] Use appropriate tools (e.g., a spatula) for transfers.
- Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][9] Contaminated clothing should be removed and washed before reuse.[3][7]
- Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]

Storage:

- Container: Store in a tightly sealed, original container to prevent contamination and potential reaction with moisture or air.[1][3][7]
- Conditions: The storage area should be cool, dry, and well-ventilated.[3][10]
- Incompatibilities: Segregate from strong oxidizing agents, as these are known to be incompatible.[3][11]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

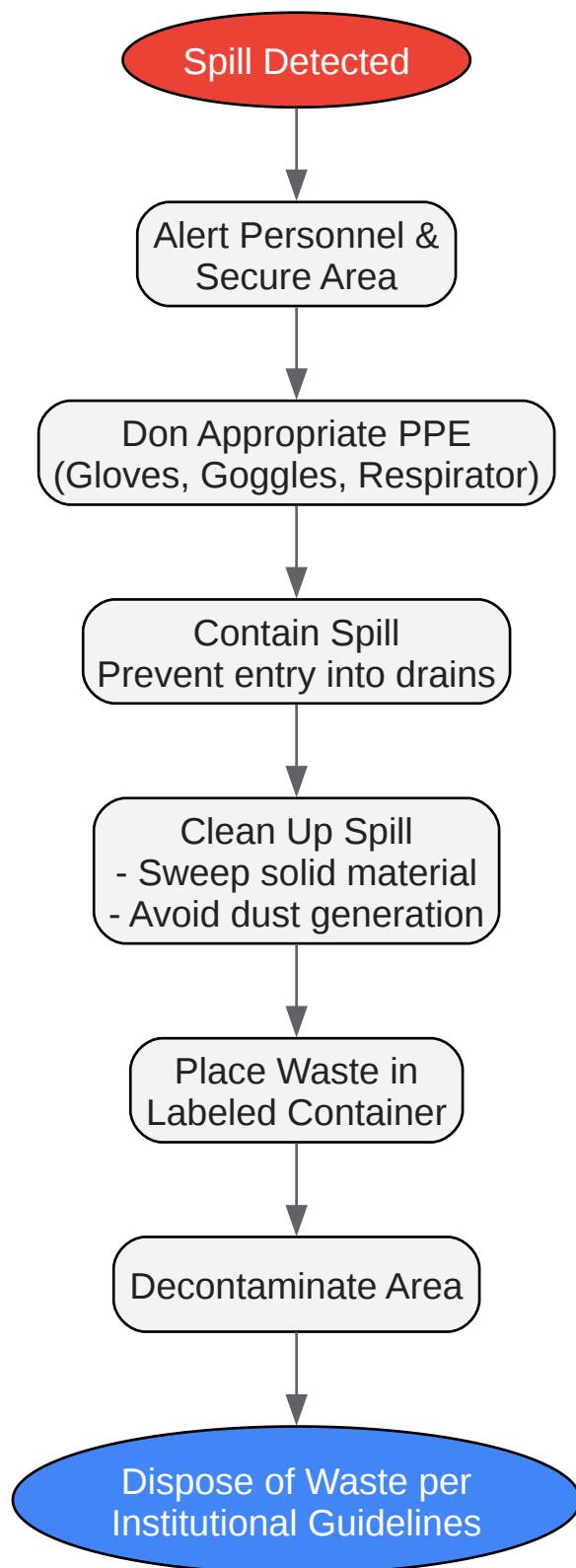
Engineering controls, such as fume hoods, are the first line of defense.[10] When these are not sufficient to control exposure, appropriate PPE must be used. The selection of PPE should be based on the specific task being performed.[12]

PPE Category	Specification and Rationale	Source(s)
Eye and Face Protection	<p>Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7] This is mandatory to protect against splashes and airborne dust that can cause serious eye irritation. A face shield may be required for large-scale operations.[13]</p>	[3][7][13]
Skin Protection	<p>Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3][13] Clothing: A lab coat or other protective clothing is required to prevent contamination of personal clothes.[3]</p>	[3][13]
Respiratory Protection	<p>A NIOSH-approved respirator or a system conforming to European Standard EN 149 must be used if ventilation is inadequate or if workplace conditions (e.g., high dust levels) warrant it.[3][7] The choice of respirator depends on the potential exposure concentration.</p>	[3][7]

Section 5: Emergency and First-Aid Procedures

Immediate and correct first aid is crucial in the event of an accidental exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment, such

as emergency eyewash stations and safety showers.[10]


Exposure Route	First-Aid Protocol	Source(s)
Inhalation	Immediately move the affected person to fresh air.[7][14] If breathing is difficult, trained personnel may administer oxygen.[14][15] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14]	[7][14][15]
Skin Contact	Remove all contaminated clothing immediately.[7][14] Wash the affected skin area thoroughly with soap and plenty of water.[7][14] If irritation develops or persists, seek medical attention.[3][14]	[3][7][14]
Eye Contact	Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[7][11][14] Seek immediate medical attention.	[7][11][14]
Ingestion	Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[7][16] Never give anything by mouth to an unconscious person.[7][16] Seek immediate medical attention.[1][14]	[1][7][14][16]

Section 6: Accidental Release and Disposal

A well-defined plan for managing spills is essential for laboratory safety.

Spill Cleanup Protocol:

- Evacuate: Alert personnel in the immediate area and evacuate if necessary.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Wear PPE: Don the appropriate PPE as described in Section 4 before approaching the spill.
- Contain: Prevent the spill from spreading or entering drains.[\[6\]](#)
- Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[\[3\]](#)[\[11\]](#) Avoid generating dust.[\[3\]](#)
- Decontaminate: Clean the spill area thoroughly.
- Dispose: Label the waste container and dispose of it according to institutional and local regulations.[\[7\]](#)

[Click to download full resolution via product page](#)**Figure 2:** Step-by-Step Spill Response Protocol.

Waste Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6][7] Do not mix with other waste.[6] Uncleaned containers should be treated as the product itself.[6]

Section 7: Stability and Reactivity

Understanding the chemical stability of **Ethyl 5-oxo-L-proline** is key to safe storage and handling during reactions.

- **Stability:** The compound is stable at room temperature in closed containers under normal storage and handling conditions.[3]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents.[3][11]
- **Conditions to Avoid:** Exposure to moisture, dust generation, and excess heat.[11]
- **Hazardous Decomposition Products:** Upon thermal decomposition, it may produce toxic fumes and gases, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[3][10]

Conclusion

Ethyl 5-oxo-L-proline is a valuable chemical reagent whose safe use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. The causality is clear: because the compound is a potential skin, eye, and respiratory irritant with an incompletely characterized toxicological profile, the use of engineering controls like fume hoods and appropriate PPE is not merely recommended but essential. By integrating the principles of risk assessment, proper handling, and emergency preparedness into all workflows, researchers can mitigate risks and ensure a safe laboratory environment for the advancement of science.

References

- ChemBK. **ethyl 5-oxo-L-proline**.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2724446, **Ethyl 5-oxo-L-proline**.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH.

- Loba Chemie. L-PROLINE FOR BIOCHEMISTRY.
- Workplace Material Handling & Safety. First Aid Procedures For Chemical Hazards.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 98047, 5-Oxoproline ethyl ester.
- CHEMM. Personal Protective Equipment (PPE).
- PINPOOLS. Ethyl 5-oxo-DL-proline - B2B better chemical procurement.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 138622, L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78646, **Methyl 5-oxo-L-proline**.
- L-proline - Safety Data Sheet.
- SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. chembk.com [chembk.com]
- 2. Ethyl 5-oxo-DL-proline (66183-71-9) for sale [vulcanchem.com]
- 3. 5-Oxo-proline ethyl ester(7149-65-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Ethyl 5-oxo-L-proline | C7H11NO3 | CID 2724446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pinpools.com [pinpools.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. cdn.caymchem.com [cdn.caymchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 16. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Ethyl 5-oxo-L-proline safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022160#ethyl-5-oxo-l-proline-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com